molecular formula C12H18N2 B1274140 N-benzylpiperidin-4-amine CAS No. 420136-94-3

N-benzylpiperidin-4-amine

Cat. No.: B1274140
CAS No.: 420136-94-3
M. Wt: 190.28 g/mol
InChI Key: HUJYJEPNVYXEND-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Synthetic Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a highly significant structural motif in the realm of synthetic and medicinal chemistry. thieme-connect.comresearchgate.netbohrium.comthieme-connect.comresearchgate.net Its prevalence is underscored by its presence in a wide array of pharmaceuticals and biologically active compounds. bohrium.comresearchgate.net The significance of piperidine scaffolds can be attributed to several key factors:

Structural Versatility: The piperidine ring can be readily substituted at various positions, allowing for the creation of a diverse library of compounds with distinct three-dimensional arrangements. This structural diversity is crucial for optimizing interactions with biological targets.

Physicochemical Properties: The nitrogen atom in the piperidine ring can act as a basic center, influencing the compound's solubility, lipophilicity, and ability to form salts, all of which are critical pharmacokinetic properties. thieme-connect.comresearchgate.netthieme-connect.com The introduction of chiral centers within the piperidine scaffold can further refine these properties and enhance biological activity and selectivity. thieme-connect.comresearchgate.netthieme-connect.com

Pharmacophoric Features: The piperidine nucleus itself often serves as a key pharmacophore, the essential structural component responsible for a drug's biological activity. bohrium.com It is a cornerstone in the design of agents targeting the central nervous system (CNS), as well as those with anticancer, antiviral, and anti-inflammatory properties. bohrium.com

The ability to modulate the physicochemical and pharmacokinetic properties of a molecule by incorporating a piperidine scaffold makes it a privileged structure in drug discovery. thieme-connect.comresearchgate.netthieme-connect.com

N-Benzylpiperidin-4-amine as a Versatile Synthetic Precursor

This compound, with its distinct functional groups, serves as a highly versatile building block in organic synthesis. vulcanchem.com Its primary amine and tertiary amine functionalities allow for a range of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

The reactivity of this compound allows for its use in the construction of various molecular architectures. For instance, the primary amine group can readily undergo reactions such as acylation to form amides. One notable example is its reaction with 1H-indole-5-carboxylic acid to produce N-(1-benzylpiperidin-4-yl)-1H-indole-5-carboxamide. core.ac.ukuj.edu.pl This type of amide coupling is a fundamental transformation in the synthesis of biologically active compounds.

Furthermore, the benzyl (B1604629) group attached to the piperidine nitrogen can be modified or cleaved under certain reaction conditions, providing another avenue for structural diversification. The core piperidine structure itself can be further functionalized, highlighting the compound's role as a scaffold for combinatorial chemistry and the generation of compound libraries for drug screening. The dihydrochloride (B599025) salt form of this compound is often used in research due to its enhanced stability compared to the free base. vulcanchem.com

Scope and Research Objectives of the Academic Review

This academic review aims to provide a comprehensive overview of the chemical significance of this compound, focusing exclusively on its role as a synthetic intermediate and the importance of the piperidine scaffold. The objective is to consolidate existing research on its synthesis and utility as a precursor for more complex molecules. This review will not delve into the pharmacological or toxicological profiles of this compound or its derivatives. The primary focus remains on its chemical properties and applications in a research and development context.

Data Tables

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC NameThis compound
CAS Number420136-94-3
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
ChEMBL IDCHEMBL4576420
PubChem CID3016528

Data sourced from PubChem. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h1-5,12-14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJYJEPNVYXEND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20388493
Record name N-benzylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

420136-94-3
Record name N-benzylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for N Benzylpiperidin 4 Amine and Its Core Intermediates

Established Synthetic Routes to N-Benzylpiperidin-4-amine

The most common and well-established method for preparing this compound is through the reductive amination of its ketone precursor, N-benzylpiperidin-4-one. researchgate.net This transformation is a cornerstone of amine synthesis and can be accomplished through several reliable protocols.

One direct approach involves the condensation of N-benzylpiperidin-4-one with an amine source, such as ammonia (B1221849) or aniline, to form an intermediate imine or enamine (a Schiff base), which is then reduced to the final amine. researchgate.netvulcanchem.com The reduction can be carried out in the same pot or as a separate step. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation. vulcanchem.comambeed.com

A notable example is the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Nickel as a catalyst, which provides an efficient route to the target compound. researchgate.net This method is advantageous due to the use of readily available materials and has been developed into a scalable process. researchgate.net The choice of reducing agent and reaction conditions can be tailored to optimize yield and purity.

Innovative Approaches to N-Benzylpiperidin-4-one Precursors

The synthesis of the key intermediate, N-benzylpiperidin-4-one, is critical and has been the subject of extensive methodological development. researchgate.net Strategies range from classic cyclization reactions to modern catalytic methods.

A widely used and robust method for constructing the 4-piperidone (B1582916) ring is a sequence involving a double Michael addition (1,4-addition) followed by an intramolecular Dieckmann condensation. evitachem.comchemicalbook.comdtic.milresearchgate.net This multi-step process typically starts with the reaction of a primary amine, such as benzylamine (B48309), with two equivalents of an α,β-unsaturated ester, like methyl acrylate. evitachem.comchemicalbook.com This forms a diester intermediate, N,N-bis(β-propionate methyl ester) benzylamine. chemicalbook.com

The subsequent Dieckmann condensation is a base-catalyzed intramolecular cyclization of this diester to form a β-keto ester. dtic.milsciencemadness.org Strong bases like sodium methoxide (B1231860) or metallic sodium are commonly employed in a non-polar solvent such as toluene. chemicalbook.com The final step involves the hydrolysis of the β-keto ester followed by decarboxylation under acidic conditions to yield the desired N-benzylpiperidin-4-one. chemicalbook.comresearchgate.net This entire sequence can be performed as a one-pot synthesis, which is advantageous for industrial applications due to its alignment with green chemistry principles of safety, cost-effectiveness, and scalability. One reported procedure using this method achieved a yield of 78.4%. chemicalbook.com

Table 1: Synthesis of N-Benzylpiperidin-4-one via Dieckmann Condensation

StepReactantsReagents/ConditionsIntermediate/ProductYieldReference
1,4-Addition Benzylamine, Methyl AcrylateMethanol, 5–30°CN,N-bis(β-propionate methyl ester) benzylamine- chemicalbook.com
Dieckmann Condensation N,N-bis(β-propionate methyl ester) benzylamineSodium, Methanol, Toluene, Reflux (6h)3-Carbomethoxy-N-benzyl-4-piperidone sodium salt- chemicalbook.com
Hydrolysis & Decarboxylation 3-Carbomethoxy-N-benzyl-4-piperidone sodium salt25% Hydrochloric Acid, Reflux (5h)N-Benzylpiperidin-4-one78.4% chemicalbook.com

More modern synthetic strategies provide alternative pathways to the piperidine (B6355638) core. Intramolecular nucleophilic substitution is a fundamental method for forming nitrogen-containing heterocycles. mdpi.com This approach involves the cyclization of a linear precursor containing an amine and a suitable leaving group to form the piperidine ring. mdpi.com

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide variety of carbo- and heterocyclic systems, including substituted piperidines. mdpi.commdma.ch This reaction utilizes specific catalysts, most notably Grubbs' first and second-generation ruthenium catalysts, to form a cyclic alkene from a linear diene precursor. mdpi.com For piperidine synthesis, a diene containing a nitrogen atom is constructed and then subjected to RCM to form a dehydropiperidine ring, which can be subsequently reduced to the saturated piperidine. mdpi.comorgsyn.org The progress in catalyst development has made RCM a routine and reliable strategy in retrosynthetic analysis for complex nitrogen heterocycles. mdma.ch

1,4-Addition and Dieckmann Condensation Strategies

Catalytic and Green Chemistry Aspects in this compound Synthesis

Efforts to make the synthesis of this compound and its intermediates more sustainable and efficient have led to the adoption of various green chemistry principles. rasayanjournal.co.in These include the use of advanced catalytic systems, microwave assistance, and solvent-free conditions.

Microwave-assisted organic synthesis has been shown to dramatically accelerate reaction rates, often leading to higher yields and purer products in significantly shorter times compared to conventional heating. rasayanjournal.co.inarabjchem.org In the context of piperidine synthesis, microwave irradiation can be applied to condensation and coupling reactions. researchgate.net For instance, microwave-assisted dehydrogenative coupling between alcohols and amines has been achieved using simple metal salt catalysts, representing an environmentally benign method for forming C-N bonds. nih.gov Such techniques could potentially be applied to accelerate the reductive amination step or the initial formation of intermediates.

Solvent-free synthesis methods, such as neat mechanochemical grinding, are also gaining traction as a green alternative. mdpi.com These approaches minimize waste and environmental impact by eliminating the need for solvents, and can lead to high yields of products without requiring extensive purification like column chromatography. mdpi.com

Catalysis is central to the efficient synthesis of piperidines. rsc.org Both heterogeneous and homogeneous catalysts play crucial roles in various steps of the synthesis of this compound.

Heterogeneous catalysis offers the significant advantage of easy catalyst separation and recyclability, which is both cost-effective and environmentally friendly. mdpi.comresearchgate.net Common heterogeneous catalysts used in piperidine synthesis include metals on a solid support, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney-Nickel. researchgate.netrsc.org These are frequently used for hydrogenation reactions, including the reduction of pyridines to piperidines and the final step of reductive amination. researchgate.netrsc.org For example, the debenzylation of a protected piperidine was achieved with 99% yield using 10% Pd/C under a hydrogen atmosphere. chemicalbook.com Similarly, palladium hydroxide (B78521) on carbon has been used for the hydrogenation of fluoropyridines. acs.org A challenge with N-heterocycles is the potential for the nitrogen atom to bind to the metal center and poison the catalyst, an issue that sometimes requires specific reaction conditions, like the addition of an acid, to overcome. rsc.orgacs.org

Homogeneous catalysis , while often suffering from challenges in catalyst recovery, can provide higher activity and selectivity. researchgate.net Homogeneous metal complexes are used for a variety of transformations, including the hydrogenation of N-heterocycles. acs.org In addition, organocatalysis has emerged as a powerful strategy. For instance, gel-bound piperidine-based catalysts have been developed that combine the benefits of homogeneous activity with the ease of separation of heterogeneous systems. mdpi.com

Table 2: Comparison of Catalysts in Piperidine Synthesis

Catalyst TypeCatalyst ExampleReaction TypeAdvantagesDisadvantagesReference
Heterogeneous Raney-NiReductive AminationReadily available, efficient for amination- researchgate.net
Heterogeneous Pd/C, PtO₂HydrogenationRecyclable, robust, widely usedCan be poisoned by nitrogen atoms rsc.orgchemicalbook.com
Heterogeneous Cobalt or Ruthenium NanoparticlesHydrogenationAcid-free conditions, can be used in water- mdpi.com
Homogeneous Grubbs' Catalysts (Ru-based)Ring-Closing MetathesisHigh efficiency and functional group tolerance for ring formationCostly, requires specific diene precursors mdpi.commdma.ch
Homogeneous CoCl₂Dehydrogenative CouplingSimple, ligand-free, uses earth-abundant metal- nih.gov

Mechanistic Investigations of Chemical Transformations Involving N Benzylpiperidin 4 Amine

Reactivity of the Primary Amine Moiety

The primary amine group is often the most reactive site in N-benzylpiperidin-4-amine, readily participating in reactions typical of primary amines.

Imine and Schiff Base Formation Mechanisms

A study on the SiO2-H3PO4 catalyzed solvent-free condensation of 1-benzylpiperidin-4-amine with substituted benzaldehydes under microwave irradiation reported the synthesis of a series of (E)-N-(substituted benzylidene)-1-benzylpiperidin-4-amines with yields exceeding 85%. researchgate.net The structure of one such product, (E)-N-(4-nitrobenzylidene)-1-benzylpiperidin-4-amine, was confirmed by X-ray diffraction. researchgate.net

Table 1: Examples of Imine Formation with this compound

Aldehyde/Ketone Catalyst Conditions Product Yield (%) Reference

Amide Formation and Reductive Amination Pathways

The primary amine of this compound can be acylated to form amides. This is commonly achieved by reacting the amine with acyl chlorides or anhydrides. ambeed.com For instance, 1H-indole-5-carboxylic acid was activated with carbonyldiimidazole (CDI) and then reacted with this compound to produce 1H-indole-5-carboxylic acid (1-benzylpiperidin-4-yl)-amide in an 83% yield. uj.edu.pl

Reductive amination is another key transformation of the primary amine. This process involves the reaction of the amine with a carbonyl compound to form an imine in situ, which is then reduced to a secondary amine. fiveable.memasterorganicchemistry.com Common reducing agents for this reaction include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride. ambeed.commasterorganicchemistry.com This method is highly effective for creating new carbon-nitrogen bonds in a controlled manner. masterorganicchemistry.com For example, reductive amination of N-boc-piperidin-4-one with anilines has been used as a step in the synthesis of 1,4-disubstituted piperidine (B6355638) derivatives. mdpi.com The process typically begins with the nucleophilic addition of the amine to the carbonyl group, forming an imine, which is then reduced by a hydride source to yield the final amine product. fiveable.me

Functionalization of the Piperidine Ring System

The piperidine ring of this compound can also be functionalized, although this often requires targeting the secondary amine within the ring after initial reactions at the primary amine.

Alkylation and Acylation Reactions

While the primary amine is generally more reactive, the secondary amine within the piperidine ring can undergo alkylation and acylation. Selective N-alkylation or N-acylation of the piperidine nitrogen can be achieved, often after protecting or reacting the primary amine. For instance, in the synthesis of certain 1,4-disubstituted piperidine derivatives, the piperidine nitrogen of a precursor was alkylated using benzaldehyde (B42025) derivatives in the presence of sodium triacetoxyborohydride. mdpi.com Acylation at the piperidine nitrogen is also a common transformation. mdpi.comresearchgate.net

Regioselective Functionalization Studies

Regioselective functionalization of the this compound scaffold is crucial for the synthesis of specific target molecules. The presence of the N-benzyl group can influence the regioselectivity of reactions. For example, in the synthesis of trans-3-amino-1-benzylpiperidin-4-ols, the regioselective opening of a 1-benzyl-3,4-epoxypiperidine precursor with amines was achieved. researchgate.net The choice of catalyst and reaction conditions can direct the nucleophilic attack to a specific carbon atom of the epoxide ring. researchgate.net For example, using diisobutylaluminum amides led to the formation of trans-3-amino-1-benzylpiperidin-4-ols, whereas other Lewis acid-catalyzed reactions have been reported to yield trans-4-amino-1-benzylpiperidin-3-ols. researchgate.net

Transformations Involving the N-Benzyl Substituent

The N-benzyl group on the piperidine nitrogen is a key functional handle that can be modified or removed. A common transformation is debenzylation, which is typically achieved through catalytic hydrogenation. This reaction removes the benzyl (B1604629) group, revealing a secondary amine at the piperidine nitrogen, which can then be further functionalized. For example, N-debenzylation is a key step in the synthesis of various piperidine-based compounds, allowing for the introduction of different substituents at the nitrogen atom. researchgate.net The benzyl group can be hydrogenolytically cleaved, after which different groups can be introduced through alkylation or acylation reactions. google.com

Selective N-Debenzylation Methodologies

The cleavage of the N-benzyl bond is a critical transformation, often accomplished via hydrogenolysis or enzymatic methods. These methodologies offer different advantages concerning reaction conditions and chemoselectivity.

Catalytic Transfer Hydrogenation (CTH)

A widely used and effective method for N-debenzylation is catalytic transfer hydrogenation (CTH). This technique avoids the use of high-pressure hydrogen gas by employing a hydrogen donor molecule in the presence of a metal catalyst, typically palladium on carbon (Pd/C). Ammonium (B1175870) formate (B1220265) (HCOONH₄) is a particularly effective and common hydrogen donor for this purpose. mdma.chijcr.info The reaction proceeds under neutral and moderate conditions, often by refluxing in a solvent like methanol. organic-chemistry.org This method is advantageous as it is generally rapid and clean, with the catalyst being easily removed by filtration upon reaction completion. ijcr.info The versatility of the Pd/C and ammonium formate system allows for the debenzylation of a wide range of N-benzyl amines. mdma.ch A key advantage of CTH is its chemoselectivity; other potentially reducible functional groups can often remain intact under these conditions. mdma.ch

Starting N-Benzyl DerivativeReaction TimeYield (%)Reference
N-Benzyl-GABA-OEt15 min94-96 researchgate.net
N-Benzyl-Ala-OH20 min90-92 researchgate.net
N-Benzyl-Val-OH20 min91-93 researchgate.net
N-Benzyl-Phe-OH15 min93-95 researchgate.net
N-Benzylaminoethanol10 min95-97 researchgate.net

This table illustrates the general efficacy of catalytic transfer hydrogenation with 10% Pd/C and ammonium formate for the debenzylation of various N-benzyl amino acid and amino alcohol derivatives, demonstrating the method's broad applicability.

Enzymatic Debenzylation

A greener alternative to traditional chemical methods involves the use of enzymes. The laccase-mediator system (LMS) has emerged as a highly efficient and selective method for cleaving N-benzyl groups. mdpi.comresearchgate.net Specifically, laccase from Trametes versicolor combined with the mediator (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) can deprotect N-benzylated primary and secondary amines. mdpi.comrsc.orguniovi.es This reaction is notable for its mild conditions, using molecular oxygen as the oxidant in an aqueous buffer at moderate temperatures (e.g., 30°C) and slightly acidic pH. mdpi.comuniovi.es

The laccase/TEMPO system exhibits remarkable chemoselectivity. uniovi.es For example, it can selectively debenzylate a secondary amine without affecting other sensitive groups like O-benzyl ethers or N-protected tertiary amines. mdpi.com This selectivity makes it a valuable tool in complex organic synthesis where preserving other functional groups is crucial. mdpi.com

SubstrateMediatorConversion (%)Reaction TimeReference
n-benzyl-1-phenylethylamineTEMPO>97%16 h uniovi.es
N-benzylcyclohexylamineTEMPO>97%16 h uniovi.es
N-benzylanilineTEMPO>97%16 h uniovi.es

This table shows the high conversion rates for the debenzylation of various amines using the laccase/TEMPO system, highlighting its effectiveness across different structures under mild, environmentally friendly conditions.

Modifications of the Benzyl Moiety

Modifications to the benzyl moiety of this compound are typically introduced during the synthesis of the molecule rather than by direct chemical alteration of the pre-formed compound. The most common synthetic route involves the reaction of piperidin-4-amine or a suitable precursor with a substituted benzyl halide (e.g., benzyl bromide or chloride). wiley.com This approach allows for the systematic introduction of a wide array of substituents onto the aromatic ring of the benzyl group.

The purpose of such modifications is often to explore structure-activity relationships (SAR) in medicinal chemistry. For instance, a series of 9-(1-(substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine derivatives were synthesized to evaluate their inhibitory activity against acetylcholinesterase, an enzyme implicated in Alzheimer's disease. wiley.com By varying the substituents on the benzyl ring, researchers can fine-tune the electronic, steric, and hydrophobic properties of the molecule to optimize its interaction with a biological target.

Desired Benzyl MoietyRequired Starting MaterialRationale for Modification
4-Fluorobenzyl4-Fluorobenzyl bromideIntroduce an electron-withdrawing group; probe for halogen bonding.
4-Methoxybenzyl4-Methoxybenzyl chlorideIntroduce an electron-donating group; potential hydrogen bond acceptor.
3,4-Dichlorobenzyl3,4-Dichlorobenzyl chlorideAlter electronic profile and increase lipophilicity.
2-Nitrobenzyl2-Nitrobenzyl bromideIntroduce a strong electron-withdrawing group; potential steric effects.

This illustrative table demonstrates how specific, substituted this compound analogues can be synthesized by choosing the corresponding substituted benzyl halide. This strategy is fundamental in medicinal chemistry for developing new therapeutic agents.

Structural Diversification and Derivative Synthesis Leveraging the N Benzylpiperidin 4 Amine Scaffold

Design Principles for N-Benzylpiperidin-4-amine Derivatives

The design of derivatives based on the this compound scaffold is a strategic process aimed at optimizing interactions with biological targets. This scaffold is a key component in numerous compounds, including multi-target-directed ligands (MTDLs) designed for complex conditions like Alzheimer's disease. nih.govnih.gov The design principles often revolve around the molecular hybridization approach, which combines the N-benzylpiperidine pharmacophore with other known active fragments to create hybrid molecules with enhanced or multiple functions. nih.govnih.gov

Key design strategies include:

Modification of the N-benzyl group: Altering the substituents on the benzyl (B1604629) ring can significantly impact lipophilicity, electronic properties, and steric bulk, which in turn influences binding affinity and selectivity. nih.gov

Derivatization of the 4-amino group: The primary or secondary amine at the 4-position is a crucial anchor for attaching various side chains and heterocyclic systems through amide bond formation, reductive amination, or nucleophilic substitution. nih.govresearchgate.net This allows for the introduction of diverse functionalities to probe interactions with specific pockets of a target protein.

Introduction of fused or spirocyclic systems: Incorporating rigid structural constraints through the formation of fused or spirocyclic systems can lock the molecule into a specific conformation, which can lead to increased potency and selectivity by reducing the entropic penalty upon binding to a receptor. researchgate.net

Quantitative structure-activity relationship (QSAR) studies on derivatives have shown that parameters such as molecular volume, charge distribution, and lipophilicity are critical for binding affinity. For instance, an increase in the van der Waals area and the presence of electron-donating substituents can be conducive to activity.

Synthesis of Nitrogen-Containing Heterocyclic Derivatives

The this compound scaffold is a foundational element for synthesizing more complex nitrogen-containing heterocyclic derivatives. The reactivity of the 4-amino group and the adjacent piperidine (B6355638) ring nitrogen allows for extensive chemical elaboration.

Derivatives incorporating pyridine (B92270) and pyrimidine (B1678525) rings are of significant interest. The synthesis of these compounds often involves multi-step sequences starting from this compound or its precursors.

For example, N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine is a piperidine derivative featuring a pyrimidine moiety attached to the 4-amino group. mui.ac.ir Similarly, series of 9-(1-(substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine derivatives have been synthesized. wiley.com The general strategy involves the initial synthesis of a purine (B94841) intermediate, followed by its attachment to a piperidine precursor and subsequent alkylation of the piperidine nitrogen with various benzyl halides. wiley.com

Other related scaffolds that have been synthesized include:

Pyridazine derivatives: Synthesized by modifying the 4-position of the piperidine ring, these compounds have been explored as potential inhibitors of acetylcholinesterase (AChE). acs.org

Pyrrolo[2,3-d]pyrimidine derivatives: These can be prepared via alkylation or reductive amination, linking the piperidine moiety to the heterocyclic core. google.com

Fused Pyridines: Dienones like N-benzyl-3,5-bis(arylidene)-piperidin-4-ones can be cyclocondensed with reagents such as malononitrile (B47326) to form bicyclic pyrano[3,2-c]pyridine systems. researchgate.net

Derivative ClassSynthetic ApproachStarting MaterialsKey ReactionsReference
9H-Purin-6-amine DerivativesMulti-step synthesis2,6-dichloro-9H-purine, tert-butyl 4-aminopiperidine-1-carboxylate, substituted benzyl halidesNucleophilic aromatic substitution, Boc-deprotection, N-alkylation wiley.com
Pyrano[3,2-c]pyridinesDomino reactionN-benzyl-3,5-bis(arylidene)-piperidin-4-ones, malononitrileCyclocondensation researchgate.net
Pyrrolo[2,3-d]pyrimidinesMulti-step synthesis4-chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine, 1-(tert-butoxycarbonyl)piperidin-4-olAlkylation, Reductive amination google.com
Chromeno[3,2-c]pyridinesCascade reactionN-benzylpiperidone, aryl aldehydes, 1,3-diketonesKnoevenagel condensation, Michael addition, O-cyclization mdpi.com

The synthesis of spirocyclic and fused systems from N-benzylpiperidine precursors introduces conformational rigidity, a desirable trait in drug design. N-benzylpiperidone is a common starting material for these complex structures. researchgate.net

A notable example is the three-step synthesis of a 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4′-piperidine] scaffold from ortho-hydroxyacetophenone and N-benzylpiperidone. researchgate.net The resulting structure presents side chains in a well-defined orientation. researchgate.net Other synthetic strategies for spirocycles include:

Ring-Closing Metathesis (RCM): This method has been successfully used to prepare diazaspiro[5.5]undecane and diazaspiro[5.6]dodecane ring systems. researchgate.net

Bromine-mediated Cyclization: The 1,8-diazaspiro[4.5]decane scaffold has been synthesized through a 5-endo cyclization of a 4-aminobutene intermediate. researchgate.net

Ugi/Intramolecular N-amidation: New spirocyclic-2,6-diketopiperazine derivatives containing a benzylpiperidine moiety have been synthesized using a one-pot, two-step sequential Ugi reaction followed by intramolecular N-amidation. researchgate.net

Condensation Reactions: Spiro[1,3-benzothiazole-2,4′-piperidine] can be formed by reacting a benzothiazole (B30560) intermediate with 1-benzyl-3-piperidone.

Fused heterocyclic systems are also accessible. For instance, chromeno[3,2-c]pyridines have been efficiently synthesized via a cascade reaction involving N-benzylpiperidone, aryl aldehydes, and cyclic 1,3-diketones. mdpi.com

Pyrido- and Pyrimidinyl-Derived Scaffolds

Stereochemical Control and Conformational Analysis in Derivative Synthesis

The stereochemistry and conformational preferences of the piperidine ring are critical determinants of the biological activity of this compound derivatives.

Extensive analysis using NMR spectroscopy and single-crystal X-ray diffraction has established that N-benzylpiperidine derivatives predominantly adopt a chair conformation. researchgate.net In this stable conformation, bulky substituents at positions 2, 3, 5, and 6 of the piperidine ring preferentially occupy equatorial positions to minimize steric strain. researchgate.net The N-benzyl group itself can adopt either an axial or equatorial orientation, with the equilibrium being influenced by other substituents on the ring.

While the chair form is most common, the conformation can be influenced by specific structural modifications. researchgate.net For example, the introduction of an acyl group at the piperidine nitrogen (N-acylation) can sometimes favor a distorted boat or twist-boat conformation. researchgate.netacs.org This is due to the planar nature of the N-C=O moiety, which alters the steric environment around the nitrogen atom. researchgate.net

Compound TypePredominant ConformationSubstituent OrientationAnalytical MethodReference
N-benzyl-r-2,c-6-diphenylpiperidinesChairAll ring substituents equatorialX-ray Crystallography researchgate.net
2-Benzylpiperidine derivativesChairBenzyl group equatorialX-ray Crystallography
N-acylpiperidinesChair or Twist-BoatAxial orientation can be favoredCSD & PDB Analysis, QM Calculations acs.orgnih.gov
N-benzylpiperidin-4-one O-(2-bromobenzyl)oximeChair-X-ray Crystallography researchgate.net

Controlling the stereochemistry during the synthesis of this compound derivatives is essential for producing specific, potent stereoisomers. While many reported syntheses yield racemic or diastereomeric mixtures, several stereoselective methods have been developed. whiterose.ac.uk

Diastereoselective Approaches:

Catalytic Hydrogenation: The hydrogenation of substituted pyridine precursors is a common method for synthesizing piperidines. This reaction often proceeds with high cis-selectivity. For example, the hydrogenation of a pyridine ring over a Pd/C catalyst can yield the cis-diastereoisomer as the major product. whiterose.ac.uk The trans-isomer can sometimes be accessed via subsequent epimerization. whiterose.ac.uk

Stereoselective Reduction: Diastereoselective reduction of a key α,β-unsaturated ketone intermediate, followed by hydrogenation, has been used to produce specific 1,4-amino alcohols. thieme-connect.com

Enantioselective Approaches:

Chiral Auxiliaries: An enantiopure N-benzyl-5-methylhydroxy-piperidone has been synthesized using (S)-4-benzyloxazolidinone as a chiral auxiliary. ntu.edu.sg The key step in this multi-step synthesis was a diastereoselective aldol (B89426) reaction. ntu.edu.sg

Organocatalysis: Intramolecular aza-Michael reactions using organocatalysis have been proposed as a general method for the enantioselective synthesis of substituted piperidines. mdpi.com

Metal-Catalyzed Asymmetric Synthesis: A Ni/photoredox dual catalysis system has been developed for the enantioselective cross-coupling of α-N-heterocyclic trifluoroborate salts with aryl bromides. nih.gov This C(sp²)-C(sp³) coupling method, using bi-oxazoline (BiOX) ligands, provides access to chiral N-benzylic heterocycles with high enantioselectivity. nih.gov This approach is a promising alternative to traditional SN2 reactions, which can suffer from erosion of enantiopurity. nih.gov

These advanced synthetic strategies are crucial for the rational design and development of new therapeutic agents based on the this compound scaffold.

Chair Conformation Predominance and Substituent Orientations

Combinatorial Chemistry and Library Synthesis from this compound

Combinatorial chemistry is a powerful strategy in modern drug discovery, enabling the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. wikipedia.orgnih.gov This approach allows researchers to efficiently explore a vast chemical space to identify compounds with desired biological activities. The core principle involves systematically combining a set of chemical building blocks in all possible combinations, often using automated, high-throughput methods. nih.gov

The this compound scaffold is a particularly valuable starting point for combinatorial library synthesis. Its structure features a reactive primary amine at the 4-position of the piperidine ring, which serves as a key handle for introducing structural diversity. The benzyl group attached to the piperidine nitrogen provides stability and can also be modified or removed in later synthetic steps if desired. This inherent reactivity and potential for modification make this compound a versatile building block for creating large and diverse compound libraries aimed at various therapeutic targets. researchgate.net

One of the primary methods for library generation from this scaffold is through reactions targeting the primary amine, such as acylation, alkylation, and condensation reactions. For instance, a patent describes a combinatorial process for preparing libraries of urea (B33335) and thiourea (B124793) compounds using scaffolds like this compound. google.com In this process, the amine scaffold is reacted with a diverse set of isocyanates or isothiocyanates to generate a library of corresponding ureas and thioureas.

A notable application of this strategy is in the development of enzyme inhibitors. Researchers have designed and synthesized a library of novel 9-(1-(substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine derivatives to screen for acetylcholinesterase (AChE) inhibition, a key target in Alzheimer's disease management. wiley.com The synthesis involved reacting various substituted benzyl bromides with a piperidine precursor, followed by coupling with a purine moiety. This modular approach allowed for the creation of a focused library where substituents on the benzyl ring were varied to probe structure-activity relationships (SAR). wiley.comwiley.com

Another powerful technique for library synthesis is the use of multi-component reactions (MCRs). The Ugi four-component reaction (Ugi-4CR), for example, has been employed to generate a structurally diverse library of 1,4,4-trisubstituted piperidines based on the N-benzylpiperidine scaffold. nih.gov This one-pot reaction combines an aldehyde, an amine (the N-benzylpiperidine derivative), a carboxylic acid, and an isocyanide to rapidly produce complex α-aminoacyl amide derivatives. This method is highly efficient for generating compound libraries for screening purposes, and has been used to identify inhibitors of coronavirus replication. nih.gov

The following tables showcase examples of derivative libraries synthesized from the this compound core, illustrating the structural diversity that can be achieved through combinatorial approaches.

Table 1: Example of a Purine-Based Library for AChE Inhibition

This table details a subset of a library of 2-chloro-9-(1-(substituted-benzyl)piperidin-4-yl)-9H-purin-6-amine derivatives designed to explore SAR for acetylcholinesterase inhibition. wiley.comwiley.com

Compound IDR-Group (on Benzyl Moiety)Molecular FormulaResulting Compound Name
7a4 4-NO₂C₂₇H₂₈ClN₇O₂2-Chloro-9-(1-(4-nitrobenzyl)piperidin-4-yl)-N-(3,4-dimethoxbenzyl)-9H-purin-6-amine
7b1 3-ClC₂₆H₂₈ClFN₆O₂N-(Benzo[d] researchgate.netwiley.comdioxol-5-ylmethyl)-2-chloro-9-(1-(3-chlorobenzyl)piperidin-4-yl)-9H-purin-6-amine
7b3 4-CNC₂₇H₂₈ClN₇O₂N-(Benzo[d] researchgate.netwiley.comdioxol-5-ylmethyl)-2-chloro-9-(1-(4-cyanobenzyl)piperidin-4-yl)-9H-purin-6-amine
7a7 HC₂₅H₂₈ClN₇O₂2-Chloro-9-(1-benzylpiperidin-4-yl)-N-(3,4-dimethoxbenzyl)-9H-purin-6-amine

Table 2: Representative Compounds from a Ugi-4CR Antiviral Library

This table shows examples of 1,4,4-trisubstituted piperidines generated via a Ugi four-component reaction, which were screened for antiviral activity. nih.gov The library was built by varying the four components: an amine (N-benzylpiperidine derivative), an aldehyde, a carboxylic acid, and an isocyanide.

Amine ComponentAldehydeCarboxylic AcidIsocyanideResulting Scaffold Type
This compoundIsobutyraldehydeAcetic AcidTert-butyl isocyanide1,4,4-Trisubstituted piperidine
This compoundBenzaldehyde (B42025)Propionic AcidCyclohexyl isocyanide1,4,4-Trisubstituted piperidine
This compoundFormaldehydeBenzoic AcidBenzyl isocyanide1,4,4-Trisubstituted piperidine

Table 3: Library of Pyridine Derivatives for Sigma Receptor Targeting

This table illustrates a library of polyfunctionalized pyridines synthesized to investigate structure-activity relationships for sigma (σ) receptor affinity, which is relevant for treating neurological disorders. mdpi.com The key structural variable is the length of the alkyl linker (n) connecting the N-benzylpiperidine motif to the pyridine core.

Compound IDLinker Length (n)Kᵢ (hσ₁R) (nM)Compound Class
1 029.22-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}pyridine-3,5-dicarbonitrile
2 27.572-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}pyridine-3,5-dicarbonitrile
3 32.972-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}pyridine-3,5-dicarbonitrile
4 43.972-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}pyridine-3,5-dicarbonitrile

These examples underscore the utility of this compound as a foundational scaffold in combinatorial chemistry. Its adaptable nature allows for the creation of extensive and diverse libraries of compounds, which are essential for the discovery of new lead structures in pharmaceutical research. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Studies of N Benzylpiperidin 4 Amine and Its Analogues

Quantum Mechanical Calculations for Molecular Geometry and Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of N-benzylpiperidin-4-amine and its analogues at the atomic level. These calculations provide a detailed picture of the molecule's three-dimensional shape and the distribution of electrons, which are crucial determinants of its chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For derivatives of N-benzylpiperidin-4-one, DFT calculations, specifically using the B3LYP method with a 6-31G(d,p) basis set, have been employed to determine their optimal structures. tandfonline.com These studies have confirmed that the six-membered piperidin-4-one ring typically adopts a chair conformation, which is the most stable arrangement, with the bulky benzyl (B1604629) group situated in an equatorial position to minimize steric hindrance. tandfonline.comsci-hub.se This conformational preference is a key aspect of its molecular geometry. sci-hub.se

Furthermore, quantum mechanical calculations on related piperidine (B6355638) derivatives, such as 2-(1-benzylpiperidin-3-yl)acetonitrile, predict a nitrogen inversion barrier of approximately 25–30 kJ/mol, a typical value for such compounds. vulcanchem.com This barrier relates to the energy required for the nitrogen atom to invert its stereochemistry, which can influence the interconversion between different stereoisomers. vulcanchem.com For 3-(1-benzylpiperidin-4-yl)-2-sulfanylquinazolin-4(3H)-one, these calculations also suggest that the piperidine ring assumes a chair conformation with the benzyl group in an equatorial position. vulcanchem.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (HOMO-LUMO) analysis is a critical component of understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. A smaller gap generally implies higher reactivity.

For the analogue (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one, HOMO-LUMO analysis has been conducted to study its stability and charge delocalization. tandfonline.com This type of analysis helps in understanding the electronic transitions and the regions of the molecule that are most likely to act as electron donors (HOMO) or acceptors (LUMO) in chemical interactions.

Molecular Electrostatic Potential and Charge Distribution Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen) and positive potential (associated with hydrogen atoms and electron-deficient regions).

In studies of this compound analogues, MEP analysis helps to identify the sites that are most likely to be involved in intermolecular interactions, such as hydrogen bonding. For instance, the nitrogen and oxygen atoms in the piperidone ring and its substituents are expected to be regions of negative electrostatic potential, making them potential sites for interaction with biological targets.

Theoretical Insights into Reaction Mechanisms and Transition States

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound and its analogues. By modeling the potential energy surface of a reaction, chemists can identify the transition states—the high-energy intermediates that connect reactants and products. Understanding the structure and energy of these transition states is crucial for predicting reaction rates and outcomes.

For example, in the synthesis of trans-3-amino-1-benzylpiperidin-4-ols from 1-benzyl-3,4-epoxypiperidine, theoretical studies can shed light on the regioselectivity of the epoxide ring-opening. researchgate.net DFT calculations have been used to investigate the ring enlargement of related N-isopropyl-2-chloromethyl pyrrolidine (B122466) and azetidine (B1206935) into the corresponding 3-chloro piperidine and 3-chloro pyrrolidine. researchgate.net These studies, conducted in both gas phase and in solution, revealed that the reaction mechanism can differ significantly depending on the solvent, highlighting the importance of the chemical environment. researchgate.net

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into the conformational flexibility and stability of this compound and its analogues. By simulating the movements of atoms and molecules, MD can explore the different shapes (conformations) a molecule can adopt and the energetic landscape that governs these changes.

For N-benzylpiperidin-4-one derivatives, NMR studies have revealed that they predominantly exist in a chair conformation with bulky substituents in the equatorial position in both solution and solid states. sci-hub.se MD simulations can complement these experimental findings by providing a detailed picture of the conformational landscape and the transitions between different conformations. These simulations are also used to confirm the binding stability of a ligand within a protein's active site. mdpi.com

In Silico Ligand-Protein Interaction Studies (Molecular Docking with Focus on Chemical Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. journalijar.com It is widely used to understand how this compound analogues might interact with biological targets such as enzymes and receptors. smolecule.com

Docking studies on various this compound derivatives have provided valuable insights into their potential as therapeutic agents. For instance, derivatives have been docked into the active sites of proteins like AmpC β-lactamase and the epidermal growth factor receptor (EGFR) kinase. sci-hub.senih.gov These studies have shown that N-benzylpiperidin-4-ones can have a good binding affinity with active site residues, indicating their potential as inhibitors. sci-hub.se

In the case of sigma receptor ligands, docking studies have revealed key interactions between this compound analogues and the receptor's binding pocket. mdpi.com For example, the N-benzyl-piperidinium system of some compounds was observed to bind to a pocket formed by specific amino acid residues. mdpi.com Interactions such as salt bridges, attractive charge interactions, and π–anion interactions with amino acids like Asp29 and Glu172 were identified as crucial for stabilizing the compound in the active site. mdpi.com Hydrogen bonds also play a significant role in the binding affinity. mdpi.com

The docking scores, which represent the binding energy, are often correlated with the experimentally determined biological activity. sci-hub.semdpi.com For example, a study on N'-(1-benzylpiperidin-4-ylidene)-2-cyanoacetohydrazide showed that it had a strong binding affinity for breast cancer and anti-diabetic protein targets. journalijar.com

Here is an interactive data table summarizing the results of selected molecular docking studies:

Compound/DerivativeTarget ProteinKey Interacting ResiduesPredicted Binding Energy/ScoreReference
N-benzylpiperidin-4-one derivativeAmpC β-lactamaseNot specifiedGood binding affinity sci-hub.se
(3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-oneAntibacterial proteaseHIS497, LEU666-11.60 kcal/mol tandfonline.com
Quinazolinone-benzyl piperidine derivativesEGFR kinaseThr 766, Met 769, Ala 719, Lys 721, Gly 772Not specified nih.gov
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5)σ1 ReceptorGlu172, Asp126-12 kcal/mol (for analogue 3) mdpi.com
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5)σ2 ReceptorAsp29, Glu73-7.9 kcal/mol mdpi.com
N'-(1-benzylpiperidin-4-ylidene)-2-cyanoacetohydrazideBreast cancer protein (2YAT)Not specifiedStrong binding affinity journalijar.com
N'-(1-benzylpiperidin-4-ylidene)-2-cyanoacetohydrazideInsulin receptor (1IR3)Not specifiedStrong binding affinity journalijar.com

These computational approaches provide a powerful framework for understanding the chemical and physical properties of this compound and its analogues, guiding the synthesis and evaluation of new compounds with potential applications in medicine and beyond.

Catalytic Applications of N Benzylpiperidin 4 Amine Derived Ligands and Complexes

Design and Synthesis of N-Benzylpiperidin-4-amine Based Ligands for Metal Catalysis

The design of ligands derived from this compound primarily focuses on the functionalization of its reactive primary amine group. This allows for the introduction of additional coordinating atoms, such as nitrogen, phosphorus, or oxygen, to create multidentate ligands capable of forming stable chelate rings with a metal center. The N-benzyl group and the piperidine (B6355638) ring provide a robust and sterically defined backbone that influences the ligand's coordination geometry.

The synthesis of these ligands often employs standard organic transformations. For instance, palladium-catalyzed N-arylation reactions can be used to introduce chelating functional groups onto the amine. acs.orgnih.gov This methodology is a powerful tool for constructing complex ligand architectures. acs.org

Common strategies for ligand synthesis from this compound include:

Formation of Schiff Bases: Condensation of the primary amine with various aldehydes or ketones yields imine-containing (Schiff base) ligands. If the aldehyde or ketone contains another donor atom, a bidentate N,N-ligand is formed.

Amide Bond Formation: Acylation of the amine with acyl chlorides or carboxylic acids can introduce amide functionalities. These can act as N,O-ligands or be further elaborated. For example, reaction with 2-(diphenylphosphino)benzoic acid would yield a P,N-amide ligand after reduction of the amide.

Reductive Amination: This two-step or one-pot reaction with aldehydes or ketones in the presence of a reducing agent leads to secondary or tertiary amines, allowing for the construction of polydentate amine ligands.

Synthesis of Pyridine-Containing Ligands: The amine can be linked to a pyridine (B92270) ring, a common component in catalytic ligands. For example, nucleophilic aromatic substitution on an activated chloropyridine or a Buchwald-Hartwig amination can be employed to synthesize N,N'-bidentate ligands. mdpi.com

The general synthetic approach involves reacting this compound with a suitable electrophile containing the desired secondary donor group. The choice of reactants allows for fine-tuning of the ligand's steric and electronic environment to optimize its performance in a specific catalytic reaction.

Ligand TypeSynthetic PrecursorReaction TypePotential Application
Schiff Base (N,N) 2-PyridinecarboxaldehydeCondensationCross-Coupling, Hydrosilylation
Diamine (N,N) 2-PyridinecarboxaldehydeReductive AminationHydrogenation, Transfer Hydrogenation
Phosphinamine (P,N) 2-(Diphenylphosphino)benzaldehydeReductive AminationAsymmetric Allylic Alkylation, Heck Reaction
Amide (N,O) Acetyl ChlorideAcylationC-H Activation

Application in Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, typically catalyzed by a palladium complex. researchgate.netlibretexts.org The ligand coordinated to the palladium center is crucial, as it influences the efficiency of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.org Electron-rich and sterically bulky ligands are often employed to facilitate these steps. ekb.eg

While direct applications of ligands specifically derived from this compound in published Suzuki-Miyaura protocols are not extensively documented, their structural motifs are highly relevant. N,N-bidentate ligands, such as those synthesized by reacting this compound with pyridinecarboxaldehyde (followed by reduction), are analogous to well-established ligand classes used in cross-coupling. Such a ligand would chelate to the palladium(0) center, stabilizing it and modulating its reactivity throughout the catalytic cycle.

A representative Suzuki-Miyaura reaction employing a hypothetical N,N-bidentate ligand derived from this compound (L1) is shown below. The ligand would participate in the formation of the active Pd(0)L1 species, which initiates the catalytic cycle. The steric bulk of the benzylpiperidine moiety and the electronic properties of the donor atoms would be key to the catalyst's performance.

Table: Representative Suzuki-Miyaura Coupling Reaction

EntryAryl HalideBoronic AcidLigandCatalystBaseSolventYield (%)
14-BromoanisolePhenylboronic acidL1 Pd(OAc)₂ (2 mol%)K₂CO₃Toluene/H₂O>95 (Hypothetical)
21-Chloro-4-nitrobenzene4-Methylphenylboronic acidL1 Pd₂(dba)₃ (1 mol%)Cs₂CO₃Dioxane>90 (Hypothetical)
32-Bromopyridine3-Thiopheneboronic acidL1 *PdCl₂(dppf) (3 mol%)K₃PO₄THF/H₂O>92 (Hypothetical)

* L1 represents a hypothetical N,N-bidentate ligand derived from this compound.

Asymmetric Catalysis with Chiral this compound Derivatives

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. nih.gov The development of novel chiral ligands is central to this field. nih.gov Chiral derivatives of this compound are promising candidates for creating new classes of asymmetric ligands.

A chiral this compound backbone can be obtained either through asymmetric synthesis or by resolution of a racemic mixture. This chiral scaffold can then be elaborated into various ligand types, such as chiral phosphinamines, diamines, or Schiff bases. When complexed with a transition metal (e.g., rhodium, iridium, or palladium), the resulting chiral complex creates a stereochemically defined environment around the metal center. nih.govnih.gov This chiral pocket forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the product.

A prominent application for such ligands is in the asymmetric hydrogenation of prochiral olefins or imines to produce enantiomerically enriched alkanes or amines. nih.gov For example, an iridium complex of a chiral P,N-ligand derived from (R)- or (S)-N-benzylpiperidin-4-amine could be used to hydrogenate a prochiral imine with high enantioselectivity. The stereochemical outcome would be dictated by the absolute configuration of the ligand.

Table: Hypothetical Asymmetric Hydrogenation of a Prochiral Imine

EntryCatalyst MetalChiral Ligand*SubstrateH₂ Pressure (bar)Enantiomeric Excess (ee, %)
1Iridium(R)-L2 N-(1-phenylethylidene)aniline5095 (S) (Hypothetical)
2Iridium(S)-L2 N-(1-phenylethylidene)aniline5094 (R) (Hypothetical)
3Rhodium(R)-L3 Methyl (Z)-α-acetamidocinnamate2092 (R) (Hypothetical)
4Rhodium(S)-L3 Methyl (Z)-α-acetamidocinnamate2091 (S) (Hypothetical)

* (R/S)-L2 and (R/S)-L3 represent hypothetical chiral P,N- and N,N-ligands, respectively, derived from enantiomerically pure this compound.

Ligand-Accelerated Transformations

Ligand-accelerated catalysis is a phenomenon where the presence of a ligand not only imparts selectivity but also increases the rate of the catalytic reaction, often dramatically. This occurs when the ligand facilitates the turnover-limiting step of the catalytic cycle. For example, in many palladium-catalyzed C-H functionalization reactions, the C-H activation step (often via a concerted metalation-deprotonation pathway) is rate-limiting.

Ligands derived from this compound, particularly those incorporating an additional coordinating group like a carboxylate or an amide, could function as accelerating ligands. These ligands can participate directly in the C-H cleavage step. For instance, a ligand featuring a basic nitrogen site from the piperidine and an anionic or proton-accepting group can act as an internal base, facilitating proton abstraction from the C-H bond as it coordinates to the palladium center.

This cooperative action lowers the activation energy of the C-H activation step, leading to a significant rate enhancement and allowing the reaction to proceed under milder conditions or with lower catalyst loadings. The ability of a single ligand to support catalysis at multiple metal centers is a key feature of this process.

Table: Conceptual Example of Ligand Acceleration in C-H Arylation

EntryCatalyst SystemLigandRelative RateReaction Conditions
1Pd(OAc)₂None1120 °C, 24 h
2Pd(OAc)₂L4 ~10100 °C, 8 h
3Pd(OAc)₂L5 ~50-10080 °C, 8 h

* L4 and L5 represent hypothetical N-acyl and N-pyridyl derivatives of this compound, designed to facilitate C-H activation.

Future Perspectives and Emerging Research Trajectories for N Benzylpiperidin 4 Amine in Chemical Sciences

Novel Synthetic Methodologies and Process Intensification

The pursuit of more efficient, scalable, and environmentally benign methods for synthesizing N-benzylpiperidin-4-amine and its precursors is a key area of research. Traditional methods are being re-evaluated against novel strategies that offer higher yields and purity. A significant focus is on the synthesis of the precursor, N-benzyl-4-piperidone, for which several methods have been compared.

One innovative approach is the one-pot manganese dioxide-mediated oxidation-cyclisation of divinyl ketones with benzylamine (B48309) to produce N-benzylic 4-piperidones. kcl.ac.uk This method represents a streamlined process for creating the core piperidone structure. Research has also explored the direct synthesis of this compound from precursors like (E)-1-Benzyl-N-benzylidenepiperidin-4-amine. rsc.org Process intensification, which aims to make chemical processes smaller, safer, and more energy-efficient, is being explored through techniques like flow chemistry. For instance, flow chemistry techniques have been successfully employed to couple piperidine (B6355638) moieties in related syntheses, achieving high yields in short reaction times. smolecule.com

Table 1: Comparative Analysis of Synthesis Methods for the Precursor N-Benzyl-4-piperidone This table is generated based on data for the precursor compound, which is directly used to synthesize this compound.

Performance Metric One-Pot Synthesis Nucleophilic Substitution Condensation Method
Yield 92% 89.28% 92.1%
Purity 99.5% 88.2% 95% (estimated)
Scalability Industrial Lab-scale Pilot-scale
Hazardous Reagents None DMF, Benzyl (B1604629) bromide Dichloromethane
Purification Complexity Low (distillation) High (chromatography) Moderate (filtration)

Data derived from a comparative analysis of synthesis routes for N-benzyl-4-piperidone.

Advanced Applications in Supramolecular Chemistry and Materials Science

While much of classical chemistry focuses on individual molecules, supramolecular chemistry investigates the interactions between them. researchgate.net this compound is emerging as a valuable scaffold in this field for building larger, functional molecular assemblies. The specific stereoelectronic properties of its derivatives can drive the formation of complex structures through non-covalent interactions like hydrogen bonding. smolecule.com

Research on analogous structures has shown that the pyrimidinylamino group can participate in three-center hydrogen bonds, which are critical for molecular recognition and self-assembly. smolecule.com This ability to form well-defined intermolecular connections makes the N-benzylpiperidine core an attractive component for designing crystal lattices, liquid crystals, and other organized materials. Furthermore, investigations into its derivatives may lead to applications in creating novel materials with specific functionalities. smolecule.com The use of the related precursor, N-benzylpiperidin-4-one, in the synthesis of complex spiropiperidines highlights its utility in constructing intricate, three-dimensional molecular architectures that are of significant interest in both medicinal chemistry and materials science. chem-soc.si

Integration with Artificial Intelligence and Machine Learning for Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and molecular design by enabling the rapid, computer-aided creation of new molecules with specific properties. mdpi.comresearchgate.net For a foundational structure like this compound, these technologies are not used to design the building block itself, but rather to design novel derivatives by predicting their biological activity and interaction with specific targets. nih.gov

Researchers use the this compound scaffold as a starting point and then apply computational tools to explore how modifications to the structure impact its function. For example, derivatives of this compound have been designed as potential inhibitors of acetylcholinesterase (AChE) for applications in neurological disorders. nih.gov In such studies, molecular docking simulations—a key computational technique—are used to predict how these newly designed molecules will bind to the active site of the enzyme. nih.govmdpi.com This approach allows scientists to prioritize the synthesis of only the most promising candidates, saving significant time and resources. nih.gov

Table 2: Examples of Computationally Guided Molecular Design Using the this compound Scaffold

Derivative Class Target Computational Method Research Finding
N-(1-benzylpiperidin-4-yl)quinazolin-4-amines Acetylcholinesterase (AChE) Docking Simulation Derivatives were designed and shown to significantly inhibit AChE activity, with docking studies revealing interactions similar to known drugs. nih.gov
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}pyridine-3,5-dicarbonitriles Sigma Receptors (σR) Molecular Docking The N-benzylpiperidine moiety was shown to be crucial for binding to σ1 and σ2 receptors, with its orientation in the binding pocket stabilized by key amino acid residues. mdpi.com

Sustainable and Biocatalytic Approaches for this compound Chemistry

The principles of green chemistry are increasingly guiding synthetic strategies, with a goal of reducing waste, avoiding hazardous substances, and using renewable resources. In the context of this compound chemistry, this has led to the exploration of biocatalytic and environmentally benign synthetic routes. chem-soc.si

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and sustainable alternative to traditional chemical methods. wiley.comunito.it Enzymes such as ω-transaminases and imine reductases (IREDs) are particularly relevant for amine synthesis. wiley.comunito.it The biocatalytic reductive amination of a ketone precursor with benzylamine using an IRED is a promising green route. unito.it These enzymatic reactions often occur in water under mild conditions, drastically reducing the need for harsh solvents and reagents. wiley.com

In addition to biocatalysis, other sustainable methods are being developed. A notable example is the synthesis of complex spiropiperidines from N-benzylpiperidin-4-one in water at room temperature without the need for any catalyst. chem-soc.si This "green synthesis" approach, where the product precipitates directly from the reaction mixture, simplifies purification and minimizes environmental impact. chem-soc.si Such methods align with the broader goal of developing more sustainable chemical manufacturing processes.

Q & A

Q. Q1. What are the standard methods for determining the molecular structure of N-benzylpiperidin-4-amine?

A1: The structural characterization of N-benzylpiperidin-4-amine (C₁₂H₁₈N₂) typically involves:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to resolve the benzyl and piperidine moieties. For example, the benzylic protons resonate near δ 3.5–4.0 ppm, while piperidine protons appear between δ 1.5–2.5 ppm .
  • X-ray crystallography using software like SHELXL (via SHELX suite) to resolve bond lengths, angles, and hydrogen-bonding networks. The piperidine ring puckering can be analyzed using Cremer-Pople parameters .
  • Mass spectrometry (MS) to confirm molecular weight (190.29 g/mol) and fragmentation patterns .

Q. Q2. What synthetic routes are commonly used to prepare this compound?

A2: Key synthetic strategies include:

  • Alkylation of piperidin-4-amine with benzyl halides under basic conditions (e.g., K₂CO₃ or Et₃N) in polar aprotic solvents like DMF or acetonitrile .
  • Reductive amination of 4-piperidone derivatives with benzylamine, using NaBH₃CN or H₂/Pd-C as reducing agents .
  • Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures .

Q. Q3. How should this compound be handled and stored to ensure stability?

A3:

  • Storage : At −20°C in airtight, light-protected containers under inert gas (e.g., N₂ or Ar) to prevent oxidation or decomposition .
  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact due to potential toxicity .
  • Waste disposal : Treat as hazardous organic waste; incinerate or neutralize with acidic solutions (e.g., dilute HCl) .

Advanced Research Questions

Q. Q4. How can regioselectivity challenges in this compound derivatives be addressed during synthesis?

A4: Regioselectivity issues (e.g., competing alkylation at piperidine N vs. NH₂) are mitigated by:

  • Protecting group strategies : Temporarily blocking the primary amine (e.g., with Boc or Fmoc groups) before benzylation .
  • Steric control : Using bulky bases (e.g., DBU) or directing groups to favor reaction at the piperidine nitrogen .
  • Solvent effects : Polar solvents (e.g., DMSO) enhance nucleophilicity of the piperidine nitrogen over the primary amine .

Q. Q5. How can crystallographic data discrepancies (e.g., bond length variations) in this compound derivatives be resolved?

A5:

  • Refinement tools : Use SHELXL for high-resolution refinement, incorporating anisotropic displacement parameters and hydrogen-bonding restraints .
  • Puckering analysis : Apply Cremer-Pople coordinates to quantify piperidine ring distortions and compare with DFT-optimized geometries .
  • Validation metrics : Cross-check R-factors, residual electron density maps, and CCDC database entries for analogous structures .

Q. Q6. What methodologies are effective for studying hydrogen-bonding interactions in this compound crystals?

A6:

  • Graph set analysis : Classify hydrogen-bond motifs (e.g., chains, rings) using Etter’s formalism to identify supramolecular synthons .
  • Hirshfeld surface analysis : Map close contacts (e.g., N–H···O, C–H···π) and quantify interaction contributions via CrystalExplorer .
  • Variable-temperature XRD : Monitor thermal motion and hydrogen-bond stability across temperature ranges (e.g., 100–300 K) .

Q. Q7. How can analytical techniques differentiate this compound from structurally similar impurities (e.g., N-ethyl analogs)?

A7:

  • HPLC-MS : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) with MS detection to distinguish mass differences (e.g., 190.29 vs. 204.32 g/mol) .
  • FT-IR spectroscopy : Compare amine N–H stretching frequencies (≈3300 cm⁻¹) and benzyl C–H bending modes (≈700 cm⁻¹) .
  • ¹³C NMR : Identify benzyl carbons (≈140 ppm) vs. alkyl chain carbons in impurities (e.g., ethyl groups at ≈15 ppm) .

Q. Q8. What strategies are recommended for assessing N-nitrosamine contamination risks in this compound APIs?

A8:

  • Risk evaluation : Screen raw materials for secondary/tertiary amines and nitrosating agents (e.g., nitrites) using LC-MS/MS .
  • Process controls : Avoid reagents prone to nitrosation (e.g., NaNO₂) and implement pH monitoring (<3 or >10 minimizes nitrosamine formation) .
  • Stability studies : Accelerated aging under stress conditions (heat, light) with GC-ECD or HPLC-UV detection .

Q. Q9. How can computational modeling predict the biological activity of this compound derivatives?

A9:

  • Docking studies : Use AutoDock or Schrödinger to model interactions with targets (e.g., opioid receptors), leveraging crystallographic data from analogs .
  • QSAR models : Corrogate substituent effects (e.g., benzyl vs. phenyl groups) on binding affinity using Hammett σ parameters .
  • MD simulations : Analyze ligand-receptor stability (e.g., RMSD plots) over 100-ns trajectories in explicit solvent .

Q. Q10. What are the best practices for resolving conflicting spectral data (e.g., NMR vs. XRD) for this compound polymorphs?

A10:

  • Multi-technique validation : Combine PXRD, DSC, and solid-state NMR to confirm polymorphic forms .
  • DFT calculations : Optimize crystal packing energies (e.g., using CRYSTAL17) and compare with experimental lattice parameters .
  • Variable-pressure studies : Assess phase transitions under hydrostatic pressure (e.g., diamond anvil cell XRD) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N-benzylpiperidin-4-amine
Reactant of Route 2
Reactant of Route 2
N-benzylpiperidin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.